molecular formula C12H19ClN2O3S B2417858 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide CAS No. 1423728-06-6

6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide

Cat. No. B2417858
CAS RN: 1423728-06-6
M. Wt: 306.81
InChI Key: REUBOLJDZIOAOG-UHFFFAOYSA-N
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Description

6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely used in scientific research for its potent antitumor and anti-angiogenic properties. Sunitinib was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide's mechanism of action involves the inhibition of multiple receptor tyrosine kinases, leading to the inhibition of tumor angiogenesis, proliferation, and survival. The inhibition of VEGFR and PDGFR leads to the inhibition of tumor angiogenesis, which is essential for tumor growth and metastasis. The inhibition of KIT receptor tyrosine kinase leads to the inhibition of tumor cell proliferation and survival.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been extensively studied. It has been shown to inhibit tumor angiogenesis, proliferation, and survival, leading to the reduction in tumor growth and metastasis. This compound has also been shown to induce apoptosis in tumor cells. In addition, this compound has been shown to have immunomodulatory effects, leading to the activation of the immune system against tumor cells.

Advantages and Limitations for Lab Experiments

6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for its target receptors, making it an attractive target for cancer therapy. However, this compound also has some limitations. It has a short half-life, which limits its effectiveness in vivo. In addition, this compound has been shown to have off-target effects, leading to potential toxicity in non-cancerous cells.

Future Directions

There are several future directions for the research of 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide. One potential direction is the development of new analogs of this compound with improved potency and specificity. Another potential direction is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to improve its effectiveness. Furthermore, the identification of biomarkers that predict the response to this compound could improve patient selection and treatment outcomes. Finally, the development of new delivery systems for this compound could improve its pharmacokinetics and effectiveness in vivo.

Synthesis Methods

The synthesis of 6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide involves a multi-step process that starts with the reaction of 2-chloropyridine-3-sulfonamide with 2-methyl-2-butanol in the presence of a base to form the intermediate 2-hydroxy-2-methylpropylpyridine-3-sulfonamide. The intermediate is then treated with isopropyl chloroformate and triethylamine to form the N-(propan-2-yl) derivative. The final step involves the chlorination of the N-(propan-2-yl) derivative with thionyl chloride to give this compound.

Scientific Research Applications

6-chloro-N-(2-hydroxy-2-methylpropyl)-N-(propan-2-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival. This compound's ability to inhibit these receptors has made it an attractive target for cancer therapy.

properties

IUPAC Name

6-chloro-N-(2-hydroxy-2-methylpropyl)-N-propan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O3S/c1-9(2)15(8-12(3,4)16)19(17,18)10-5-6-11(13)14-7-10/h5-7,9,16H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUBOLJDZIOAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(C)(C)O)S(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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